![molecular formula C29H25N7O B14607113 5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine CAS No. 61038-89-9](/img/structure/B14607113.png)
5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine is a complex organic compound characterized by its unique structure, which includes a diazenyl group attached to a methoxyphenyl ring and a triphenylpyrimidine core. This compound is part of the azo dye family, known for their vibrant colors and extensive applications in various fields, including textiles, pharmaceuticals, and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions generally require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
化学反応の分析
Types of Reactions
5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically break the azo bond, resulting in the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines .
科学的研究の応用
5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and other materials.
作用機序
The mechanism of action of 5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular membranes, and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
5-[(E)-(4-Nitrophenyl)diazenyl]benzoic acid: Known for its use as a dye and its biological activities.
Triphenyltin(IV) complexes: These compounds share a similar triphenyl structure and are studied for their biological properties.
Uniqueness
5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine stands out due to its unique combination of a diazenyl group and a triphenylpyrimidine core, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance in scientific research and industry .
特性
CAS番号 |
61038-89-9 |
|---|---|
分子式 |
C29H25N7O |
分子量 |
487.6 g/mol |
IUPAC名 |
5-[(2-methoxyphenyl)diazenyl]-2-N,4-N,6-N-triphenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C29H25N7O/c1-37-25-20-12-11-19-24(25)35-36-26-27(30-21-13-5-2-6-14-21)33-29(32-23-17-9-4-10-18-23)34-28(26)31-22-15-7-3-8-16-22/h2-20H,1H3,(H3,30,31,32,33,34) |
InChIキー |
SSIQHJVTLSRYJA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N=NC2=C(N=C(N=C2NC3=CC=CC=C3)NC4=CC=CC=C4)NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


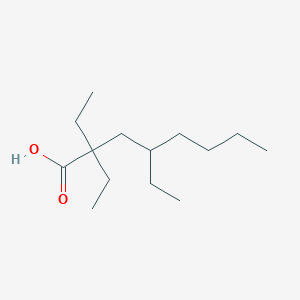
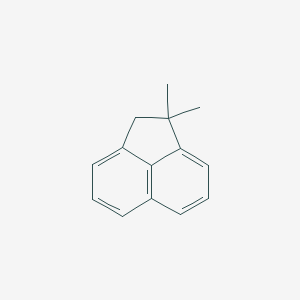
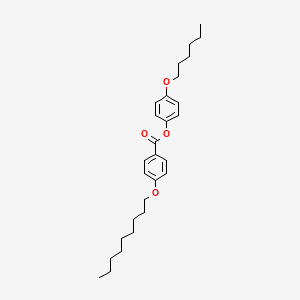
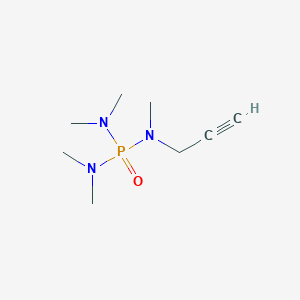
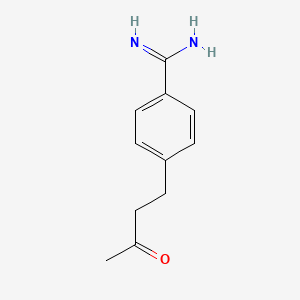

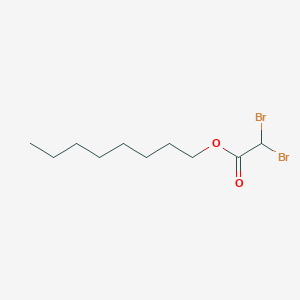
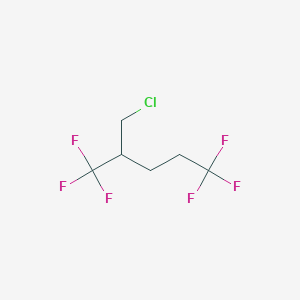




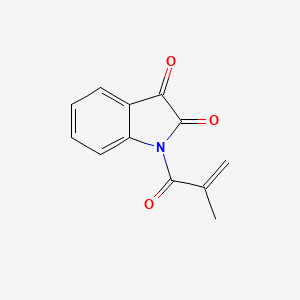
![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)
